4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide
Description
Properties
IUPAC Name |
4-[4-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3S/c13-12(14,15)8-5-6-17-11(7-8)20-9-1-3-10(4-2-9)21(16,18)19/h1-7H,(H2,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYPIQKGAVDLTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=CC(=C2)C(F)(F)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 4-(Trifluoromethyl)pyridine, is synthesized through the trifluoromethylation of pyridine using reagents such as trifluoromethyl iodide and a suitable base.
Ether Formation: The pyridine intermediate is then reacted with 4-hydroxybenzenesulfonamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the ether linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Coupling Reactions: The ether linkage allows for coupling reactions with other aromatic compounds, expanding its chemical versatility.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their unique properties and applications.
Scientific Research Applications
4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
- 4-{[3-Chloro-5-(Trifluoromethyl)pyridin-2-yl]oxy}-N-[3-(methylsulfanyl)phenyl]benzenesulfonamide (CAS: 338775-32-9) This analog introduces a chlorine atom at the pyridine 3-position and a methylsulfanylphenyl group on the sulfonamide nitrogen. However, the steric bulk of the substituent could reduce binding affinity compared to the parent compound .
- 4-[[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]-N-(3-pyridinylmethyl)benzenesulfonamide (CAS: 338412-13-8) The pyridine is replaced with a 1,8-naphthyridine system bearing two -CF₃ groups. The additional -CF₃ groups amplify lipophilicity, which could enhance blood-brain barrier penetration but risks off-target toxicity .
Modifications on the Sulfonamide Nitrogen
4-Methyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Here, the pyridinyloxy group is replaced with a 1,3,4-thiadiazole ring. The thiadiazole’s electron-deficient nature may alter hydrogen-bonding interactions, affecting target selectivity. The methyl group on the benzene ring reduces steric hindrance compared to bulkier substituents .- 4-{[3-Chloro-5-(Trifluoromethyl)pyridin-2-yl]oxy}-N-[3-(dimethylamino)propyl]benzenesulfonamide (CAS: MLS000328041) The sulfonamide nitrogen is substituted with a dimethylaminopropyl chain, introducing a basic tertiary amine. This modification increases water solubility at physiological pH, improving bioavailability. The amine may also facilitate interactions with acidic residues in enzyme active sites .
Functional Group Transformations
- 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride (CAS: 1210732-06-1) The sulfonamide is replaced with a sulfonyl chloride group, making it a reactive intermediate for synthesizing other derivatives.
Physicochemical and Pharmacological Implications
| Property | 4-{[4-(CF₃)Pyridin-2-yl]oxy}benzenesulfonamide | 4-{[3-Cl-5-(CF₃)Pyridin-2-yl]oxy}-N-[3-(SMe)Ph]BSA | 4-Methyl-N-(5-CF₃-1,3,4-thiadiazol-2-yl)BSA |
|---|---|---|---|
| Molecular Weight | 318.27 | 477.28 | 351.33 |
| LogP (Predicted) | 2.8–3.2 | 4.1–4.5 | 2.5–3.0 |
| Water Solubility | Low | Very Low | Moderate |
| Bioavailability | Moderate | Low (due to high LogP) | High (due to thiadiazole) |
Key Observations :
Fluorine Impact : The -CF₃ group consistently improves metabolic stability across analogs but may reduce solubility.
Nitrogen Substituents: Polar groups (e.g., dimethylaminopropyl) enhance solubility, while aromatic substituents (e.g., thiadiazole) improve target engagement.
Biological Activity
4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structural profile that may contribute to various pharmacological effects, particularly in the fields of oncology and neurology.
Chemical Structure and Properties
The molecular formula of 4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide is with a molecular weight of approximately 337.33 g/mol. The presence of the trifluoromethyl group and the sulfonamide moiety is significant for its biological interactions.
Anticancer Properties
Recent studies have indicated that sulfonamide derivatives can exhibit anticancer properties through various mechanisms, including inhibition of tumor growth and induction of apoptosis in cancer cells. For instance, compounds similar to 4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide have shown promising results against various cancer cell lines, including breast and lung cancers.
Case Study:
A study investigating the effects of related sulfonamide compounds on MCF-7 (breast cancer) cells demonstrated that certain derivatives could inhibit cell proliferation with IC50 values ranging from 5 to 15 µM, suggesting a potential role for the trifluoromethyl group in enhancing biological activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 10 |
| Compound B | MCF-7 | 8 |
| Compound C | A549 | 12 |
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes implicated in disease processes. For example, docking studies reveal that the trifluoromethyl group may enhance binding affinity to targets such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways .
Kinetic Studies:
In vitro assays have shown that related compounds can inhibit COX-2 and LOX-5 with varying efficacy. The presence of electron-withdrawing groups like trifluoromethyl significantly influences these interactions.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| COX-2 | Competitive | 15 |
| LOX-5 | Non-competitive | 20 |
The biological activity of 4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide is likely mediated through multiple pathways:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest: Some studies suggest that sulfonamides can induce cell cycle arrest at the G1 phase, leading to reduced proliferation.
- Apoptosis Induction: The activation of apoptotic pathways has been observed in treated cancer cells, indicating a potential for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide, and what critical reaction conditions must be controlled?
- Answer : The synthesis typically involves sequential coupling of the pyridine and benzenesulfonamide moieties. Key steps include:
- Nucleophilic aromatic substitution : The trifluoromethylpyridine derivative reacts with a hydroxybenzenesulfonamide precursor under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the ether linkage.
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is essential to isolate the product from unreacted starting materials or byproducts .
- Critical parameters : Moisture-sensitive intermediates require anhydrous solvents, and temperature control prevents decomposition of the trifluoromethyl group .
Q. How can researchers analytically characterize the compound’s structural integrity and purity?
- Answer : A multi-technique approach is recommended:
- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the trifluoromethyl group (δ ~110–120 ppm in ¹⁹F NMR) and ether linkage.
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₀F₃N₂O₃S: 331.04).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% by area normalization).
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for understanding solid-state stability .
Q. What physicochemical properties are most relevant for solubility and formulation studies?
- Answer : Key properties include:
- LogP : Predicted ~2.5 (via computational tools like MarvinSketch), indicating moderate lipophilicity.
- Hydrogen-bond donors/acceptors : 1 donor (sulfonamide NH) and 5 acceptors (sulfonyl O, pyridine N, ether O), influencing solubility in polar aprotic solvents (e.g., DMSO) .
- Thermal stability : Differential scanning calorimetry (DSC) reveals melting points >200°C, suggesting compatibility with high-temperature processing .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields when scaling up reactions?
- Answer : Systematic optimization via Design of Experiments (DoE) is advised:
- Factors : Vary solvent polarity (DMF vs. acetonitrile), base strength (K₂CO₃ vs. Cs₂CO₃), and reaction time.
- Response surface modeling : Identifies interactions between variables. For example, higher temperatures may accelerate side reactions (e.g., hydrolysis of sulfonamide) but improve coupling efficiency.
- Validation : Confirm reproducibility across 3 independent batches. Contradictions often arise from trace impurities in starting materials; ICP-MS can detect metal catalysts (e.g., residual Pd from cross-coupling steps) .
Q. What computational strategies predict the compound’s reactivity in biological systems or catalytic applications?
- Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The trifluoromethyl group lowers LUMO energy, enhancing electrophilicity at the pyridine ring.
- Molecular docking : Screens against protein databases (e.g., PDB) to identify potential targets (e.g., carbonic anhydrase isoforms). The sulfonamide group mimics endogenous ligands, enabling competitive inhibition .
- MD simulations : Assess binding stability in aqueous environments, highlighting hydrophobic interactions with the trifluoromethyl group .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Answer : Focus on modular modifications:
- Pyridine ring : Introduce electron-withdrawing groups (e.g., nitro) at the 3-position to enhance electrophilicity.
- Sulfonamide moiety : Replace with thiosulfonamide to improve membrane permeability.
- Biological assays : Test analogs against in vitro models (e.g., enzyme inhibition IC₅₀, cytotoxicity via MTT assay). Correlate activity with computed descriptors (e.g., polar surface area, LogD) .
Methodological Notes
- Synthetic Reproducibility : Always cross-validate spectral data with literature (e.g., IR carbonyl stretches at ~1700 cm⁻¹ confirm sulfonamide formation) .
- Data Interpretation : Use cheminformatics tools (e.g., Schrodinger Suite) to resolve conflicting biological results, such as off-target effects masked in primary screens .
- Safety : Store the compound at 2–8°C under inert gas (argon) to prevent degradation; handle using PPE due to potential sulfonamide sensitization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
